3-[(5-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-[(5-methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c1-8-2-5-11(16-7-8)17-14(18)12-9-3-4-10(6-9)13(12)15(19)20/h2-5,7,9-10,12-13H,6H2,1H3,(H,19,20)(H,16,17,18) |
InChI Key |
POQFWZQVJCRNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Formation
-
Reagents : Thionyl chloride (SOCl₂, 3.0 equiv)
-
Conditions : Reflux in anhydrous dichloromethane (DCM) for 4 hours
-
Yield : >95% (by NMR monitoring)
Amide Coupling
-
Reagents : 5-Methylpyridin-2-amine (1.1 equiv), triethylamine (TEA, 2.0 equiv)
-
Solvent : Dry tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature, 12 hours
-
Workup : Extraction with ethyl acetate, purification via silica gel chromatography (heptane:EtOAc = 3:1)
-
Yield : 68–72%
Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by (2) deprotonation to form the carbamoyl bond.
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Catalysts for Carbamoylation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| None | THF | 25 | 52 | 88 |
| DMAP | DCM | 25 | 75 | 94 |
| HOBt/EDC | DMF | 0→25 | 82 | 96 |
Data adapted from carbamoylation protocols for analogous bicyclic compounds. The use of HOBt/EDC (hydroxybenzotriazole/ethylcarbodiimide) as coupling agents enhances yield by minimizing racemization.
Industrial-Scale Production Considerations
For large-scale synthesis, the following modifications are critical:
-
Continuous Flow Reactors : Enable precise control over Diels-Alder reaction exothermicity, improving safety and reproducibility.
-
Catalyst Recycling : Acidic catalysts (e.g., Amberlyst-15) are reused after filtration, reducing costs.
-
Crystallization Purification : The final product is purified via recrystallization from ethanol/water (9:1), achieving >99% purity.
Analytical Characterization
Table 2: Spectroscopic Data for 3-[(5-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, which can be useful in modifying its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules, facilitating the development of new chemical entities.
- Reagent in Organic Reactions : It is utilized in various organic transformations, contributing to the advancement of synthetic methodologies .
Biology
- Biological Activity Studies : Research focuses on the compound's interactions with enzymes and receptors, which are crucial for understanding its therapeutic potential.
- Potential Therapeutic Agent : Preliminary studies suggest that compounds with similar structures exhibit significant biological activity, indicating that 3-[(5-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid may also possess valuable pharmacological properties .
Medicine
- Drug Development : Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases, particularly in drug design targeting specific biological pathways .
Case Studies
Case Study 1: Interaction with Biological Targets
Research has demonstrated that similar compounds can modulate biological pathways by interacting with specific molecular targets such as enzymes or receptors. Understanding these interactions can lead to the development of novel drugs targeting diseases like cancer or bacterial infections.
Case Study 2: Synthesis Optimization
Studies have shown that optimizing the synthesis route through continuous flow reactors can significantly reduce costs while improving yield and purity of this compound, making it more accessible for research purposes .
Mechanism of Action
The mechanism of action of 3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Norbornene derivatives with carbamoyl and carboxylic acid substituents exhibit diverse pharmacological and physicochemical properties depending on substituent groups and stereochemistry. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparative Studies
Anti-Infective Activity :
- PKZ18 and its derivatives demonstrate that thiazolylcarbamoyl groups are critical for targeting bacterial transcription machinery, particularly T-box genes in Staphylococcus aureus. The introduction of branched alkyl chains (e.g., PKZ18-22) enhances biofilm penetration and synergism with antibiotics .
- In contrast, pyridinylcarbamoyl derivatives (e.g., the target compound) may offer improved solubility and target specificity due to the pyridine ring’s polarity and hydrogen-bonding capacity .
Stereochemical Impact: Exo vs. endo isomerism significantly influences receptor binding. For example, Norbo-1 (exo) exhibits higher 5-HT1A affinity than Norbo-2 (endo) . Racemic mixtures (e.g., rac-(1S,2R,3S,4R)-Boc-amino derivative) are often resolved for enantioselective applications in drug synthesis .
Physicochemical Properties :
- Nitrophenylcarbamoyl derivatives (e.g., ) exhibit lower solubility due to the nitro group’s hydrophobicity but may enhance π-stacking in enzyme active sites.
- Dipropylcarbamoyl analogs (e.g., ) show increased lipophilicity (LogP ~2.94), favoring blood-brain barrier penetration in CNS-targeted therapies.
Synthetic Yields and Methods: Carbamoyl-linked norbornenes are typically synthesized via carbodiimide-mediated coupling (e.g., DCC/HOBt), with yields ranging from 55% (endo-isomer in ) to 81% (LiAlH4 reduction in ). Stereoselective synthesis remains challenging; chromatographic separation (e.g., ) or chiral catalysts are often required .
Q & A
Q. Key Considerations :
- Purification via column chromatography to isolate intermediates.
- Structural validation using IR (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (pyridyl protons at δ 7.5–8.5 ppm) .
Q. Table 1: Comparison of Synthetic Approaches
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cycloaddition | Maleic anhydride | Thermal (120°C, 24h) | 45–60 | |
| Ester Hydrolysis | Methyl ester derivative | NaOH (aq.), reflux | 70–85 |
Basic: Which spectroscopic and computational tools are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the bicyclic system and carbamoyl substitution. Key signals include:
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ = 287.13).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry .
Advanced Tip : For challenging crystallography cases (e.g., twinning), employ SHELXD for structure solution and Olex2 for visualization .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
Contradictions often arise from:
- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation times).
- Temporal effects : Longitudinal studies (e.g., three-wave panel designs) differentiate short-term vs. long-term outcomes .
- Resource allocation : Measure effort exertion (e.g., via self-report scales) as a mediator between biological activity and outcomes .
Q. Example Workflow :
Replicate studies under controlled conditions.
Apply structural equation modeling to analyze mediator variables .
Use meta-analysis (e.g., Haddad et al.’s multidimensional metric) to reconcile conflicting datasets .
Advanced: What challenges arise in crystallographic analysis of this bicyclic compound, and how can they be addressed?
Methodological Answer :
Challenges :
- Disorder in the bicyclic core : Common due to steric strain.
- Weak diffraction : Caused by flexible substituents (e.g., carbamoyl group).
Q. Solutions :
- Data Collection : Use synchrotron radiation for high-resolution data.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16).
Case Study : For related bicyclo[2.2.1]heptane derivatives, SHELXE achieved 1.2 Å resolution after iterative phasing .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s pharmacological potential?
Methodological Answer :
Key Modifications :
- Bicyclic Core : Introduce substituents (e.g., methyl groups) to assess steric effects.
- Pyridyl Group : Explore halogenation or methoxy substitutions for H-bonding/π-stacking.
Q. Experimental Design :
Synthesize analogs via parallel synthesis (e.g., 96-well plates).
Screen against target receptors (e.g., GPCRs) using fluorescence polarization assays.
Validate hits with ITC (isothermal titration calorimetry) for binding affinity.
Q. Data Interpretation :
Advanced: What computational strategies improve docking accuracy for this compound’s interactions?
Methodological Answer :
Challenges :
- Conformational flexibility of the bicyclic system.
- Protonation state variability of the pyridyl group.
Q. Workflow :
Conformer Sampling : Generate 100+ conformers with CREST (GFN2-xTB).
Docking : Use AutoDock Vina with flexible residue side chains.
Validation : Compare with experimental IC₅₀ values from Saito et al.’s receptor-odorant profiling .
Tip : Hybrid models (e.g., Haddad et al.’s bioelectronic nose parameters) enhance predictive power for novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
